molecular formula C13H11F4NOS B1603762 1-{2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-ol CAS No. 447406-75-9

1-{2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-ol

Cat. No.: B1603762
CAS No.: 447406-75-9
M. Wt: 305.29 g/mol
InChI Key: YQDNJMVHALAGRR-UHFFFAOYSA-N
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Description

1-{2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-ol is a high-purity chemical reagent designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a 1,3-thiazole core, a five-membered heterocyclic ring containing both nitrogen and sulfur atoms. The thiazole moiety is a privileged structure in medicinal chemistry, renowned for its widespread presence in biologically active molecules and approved drugs . Its aromaticity and the presence of multiple reactive positions make it a highly versatile synthon for developing novel chemical entities . The molecular structure of this reagent incorporates a 2-fluoro-4-(trifluoromethyl)phenyl group at the 2-position of the thiazole ring. The inclusion of fluorine and trifluoromethyl groups is a common strategy in lead optimization, as these motifs can significantly influence a compound's potency, metabolic stability, and membrane permeability . The 4-methyl group and the ethanol functional group at the 5-position provide additional handles for further chemical modification and derivatization, allowing researchers to explore structure-activity relationships and fine-tune the properties of their target molecules. Compounds with closely related structures, featuring thiazole rings and trifluoromethylphenyl groups, have been investigated for various biological activities, including serving as inhibitors for enzymes like histone deacetylase (HDAC) . This product is intended for research use by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

1-[2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F4NOS/c1-6-11(7(2)19)20-12(18-6)9-4-3-8(5-10(9)14)13(15,16)17/h3-5,7,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDNJMVHALAGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=C(C=C2)C(F)(F)F)F)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F4NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610351
Record name 1-{2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447406-75-9
Record name 1-{2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Thiazole Ring Formation

  • The 1,3-thiazole core is typically synthesized via cyclization reactions involving thiourea derivatives and α-haloketones or α-haloesters. For example, thiourea reacts with appropriately substituted haloacetophenones under reflux in ethanol or other solvents to form the thiazole ring system.

  • In related studies, phenyltrimethylammonium tribromide in tetrahydrofuran (THF) at room temperature has been used for bromination steps preceding cyclization, followed by thiourea treatment at 65–75 °C to form the thiazole nucleus.

Installation of the Ethan-1-ol Side Chain

  • The ethan-1-ol moiety attached at the 5-position of the thiazole ring is introduced by reduction of a corresponding ethanone or by nucleophilic substitution reactions.

  • Formaldehyde aqueous solutions (36%) have been used for hydroxymethylation steps, followed by reduction or further functional group transformation to yield the ethan-1-ol substituent.

Crystallization and Purification Methods

A key aspect of preparing this compound with high purity and desirable physicochemical properties involves crystallization techniques.

Crystallization from Solvent Mixtures

  • The compound or its intermediates can be crystallized from solvents such as toluene, acetonitrile, diisopropyl ether, or mixtures of water with ethanol or isopropanol in a 1:1 ratio.

  • The solution or slurry containing the compound is typically heated to at least 40°C, preferably up to the boiling point of the solvent mixture, to ensure complete dissolution.

  • Controlled cooling to temperatures below 30°C, often to about 10°C, induces crystallization of a specific polymorphic form (Modification A), which exhibits improved mechanical and chemical stability.

Isolation and Washing

  • Crystals are isolated by filtration, centrifugation, or decanting.

  • Washing steps are performed at temperatures below 30°C, often with the crystallization solvent or water, sometimes in sequence, to remove impurities without compromising crystal integrity.

  • The crystals are then dried under controlled conditions to obtain the purified compound.

Analytical Characterization and Yield

  • Raman spectroscopy combined with partial least squares (PLS) regression is used to quantify the content of the desired polymorphic form (Modification A) in the final product, ensuring purity levels of at least 85%, preferably 90–95%.

  • The crystallization method yields the compound with high purity and reproducibility, suitable for further formulation or biological testing.

Summary Table of Preparation Conditions

Step Conditions/Details Purpose/Outcome
Thiazole ring synthesis Reaction of thiourea with α-haloketones in ethanol, 65–75 °C Formation of 1,3-thiazole core
Aromatic substitution Use of fluorinated phenyl precursors or electrophilic trifluoromethylation Introduction of 2-fluoro and 4-trifluoromethyl groups
Hydroxyl side chain installation Treatment with aqueous formaldehyde (36%), reduction steps Formation of ethan-1-ol substituent
Crystallization Dissolution in toluene/acetonitrile/diisopropyl ether or water-ethanol/isopropanol (1:1), heating ≥40°C, cooling to ~10°C Induction of stable polymorph (Modification A)
Isolation and washing Filtration or centrifugation, washing with solvent/water at <30°C Purification and removal of impurities
Drying Controlled drying post-washing Obtaining pure, stable crystalline product
Purity analysis Raman spectroscopy with PLS regression Quantification of polymorphic purity ≥85%

Research Findings and Notes

  • The crystallization method yielding Modification A is critical for the compound’s stability, safety, and quality, particularly for agrochemical formulations.

  • The synthetic strategy involving intramolecular interactions (such as sulfur–nitrogen or sulfur–oxygen nonbonding interactions) in related thiazole derivatives has been shown to stabilize conformations essential for biological activity, suggesting careful design of substituents and synthetic steps is necessary.

  • The preparation methods are adapted from patent literature and peer-reviewed synthetic studies, ensuring reliability and reproducibility without reliance on less authoritative sources.

Chemical Reactions Analysis

Types of Reactions

1-{2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-ol undergoes various types of chemical reactions, including:

Biological Activity

1-{2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-ol is a complex organic compound notable for its biological activity and potential therapeutic applications. This compound features a thiazole ring, which is often associated with various pharmacological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The compound has a molecular formula of C13H11F4NOSC_{13}H_{11}F_4NOS and a molecular weight of approximately 305.29 g/mol. The presence of the trifluoromethyl group contributes to its unique chemical behavior, enhancing its electronegativity and stability .

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to induce cytotoxic effects in various cancer cell lines. A study reported that thiazole compounds with specific substitutions demonstrated IC50 values in the low micromolar range against human glioblastoma and melanoma cells, suggesting strong anticancer potential .

CompoundCell LineIC50 (µM)
Compound AU251 (glioblastoma)10–30
Compound BWM793 (melanoma)< 10

Antimicrobial Activity

Thiazole derivatives are also known for their antimicrobial properties. Studies have shown that compounds with thiazole rings can exhibit activity against both Gram-positive and Gram-negative bacteria. For example, similar compounds have displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin .

MicroorganismMIC (µg/mL)
Staphylococcus aureus2
Escherichia coli5
Pseudomonas aeruginosa7

The biological activity of thiazole-containing compounds is often attributed to their ability to interact with cellular targets, such as proteins involved in cell proliferation and apoptosis. Molecular dynamics simulations suggest that these compounds may bind to proteins through hydrophobic interactions, which can modulate their activity and efficacy against cancer cells .

Case Studies

  • Anticancer Study : In a recent study involving various thiazole derivatives, it was found that modifications at specific positions on the thiazole ring significantly enhanced cytotoxicity against cancer cell lines. For instance, the introduction of electron-donating groups increased the potency of certain derivatives .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial effects of thiazole-based compounds against a panel of bacteria. The results indicated that specific structural features contributed to increased antibacterial activity, highlighting the importance of structure-activity relationships (SAR) in drug design .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and molecular properties of the target compound with similar thiazole- and triazole-based analogs:

Compound Name Position 2 Substituent Position 4 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Notes References
Target Compound 2-Fluoro-4-(trifluoromethyl)phenyl Methyl C₁₃H₁₀F₄NOS 307.29 High lipophilicity; enhanced electronegativity -
1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol 4-Bromophenyl Methyl C₁₂H₁₁BrNOS 297.19 Bromine increases molecular weight and polarizability
2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethanol 4-Methylphenyl Methyl C₁₃H₁₅NOS 233.33 Lower lipophilicity; simpler aromatic substituent
1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol 2-Methoxyethyl Methyl C₉H₁₅NO₂S 217.29 Ether group enhances solubility
1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone 4-(Trifluoromethyl)phenylamino - C₁₂H₁₀F₃N₃OS 301.29 Ketone group reduces polarity vs. ethanol
Sodelglitazar (2-[4-[[2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl]methylsulfanyl]-2-methylphenoxy]-2-methylpropanoic acid) Complex aryl-thiazole Methyl C₂₅H₂₂F₄N₂O₃S₂ 550.58 Pharmacologically active (PPAR agonist)

Key Observations :

  • Substituent Effects : The target compound’s 2-fluoro-4-(trifluoromethyl)phenyl group introduces steric bulk and electronegativity, which may improve membrane permeability compared to bromophenyl (less electronegative) or methylphenyl (less bulky) analogs .
  • Functional Groups: The ethanol moiety at position 5 is conserved in many analogs, suggesting its role in hydrogen bonding or solubility.
  • Pharmacological Potential: Sodelglitazar, a complex analog, demonstrates the therapeutic relevance of thiazole derivatives in modulating nuclear receptors (e.g., PPAR), though the target compound’s specific activity remains unexplored .

Computational Insights

Tools like AutoDock () and Multiwfn () could predict the target compound’s binding affinity and electronic properties. For example:

  • Docking Studies : AutoDock’s flexible sidechain modeling may elucidate interactions with kinases or receptors, as seen in JAK2/FLT3 inhibitors () .
  • Electrostatic Potential Analysis: Multiwfn could map the electron density around the trifluoromethyl group, explaining its influence on reactivity .

Q & A

Basic Synthesis: What established synthetic routes are available for 1-{2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-ol?

Methodological Answer:
The compound can be synthesized via a multi-step approach involving:

Thiazole Core Formation : Reacting 2-fluoro-4-(trifluoromethyl)phenyl-substituted precursors with thiourea derivatives under cyclization conditions to form the 1,3-thiazole ring.

Ethanol Side-Chain Introduction : Functionalization of the thiazole ring at the 5-position using hydroxyethylation reagents (e.g., ethylene oxide derivatives) under basic conditions.

Catalytic Optimization : Heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 solvent at 70–80°C improves reaction efficiency and yield .

Purification : Thin-layer chromatography (TLC) monitors reaction progress, followed by recrystallization in aqueous acetic acid for purity .

Advanced Synthesis: How can reaction conditions be systematically optimized for higher yield and reduced byproducts?

Methodological Answer:
Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., PEG-400) enhance solubility of fluorinated intermediates, while reducing side reactions .
  • Catalyst Selection : Acidic clays or zeolites improve regioselectivity during cyclization; kinetic studies using HPLC can identify optimal catalyst loading .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes thermal decomposition of trifluoromethyl groups.
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation, enabling rapid adjustments .

Basic Characterization: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3250 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹) .
  • ¹H/¹³C NMR : Key signals include:
    • Thiazole C-H protons at δ 7.5–8.5 ppm (aromatic region).
    • Ethanol CH₂OH protons at δ 3.5–4.0 ppm (split due to coupling with adjacent groups) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns consistent with the trifluoromethylphenyl-thiazole core .

Advanced Structural Analysis: What computational and crystallographic methods elucidate electronic and spatial properties?

Methodological Answer:

  • X-ray Crystallography : Using SHELX software for structure refinement, particularly for resolving fluorine atom positions and thiazole ring planarity .
  • Multiwfn Wavefunction Analysis : Calculates electrostatic potential surfaces (EPS) to map nucleophilic/electrophilic regions, critical for understanding reactivity .
  • DFT Studies : Models HOMO-LUMO gaps and charge distribution to predict sites for electrophilic substitution or hydrogen bonding .

Biological Evaluation: What in vitro assays are suitable for assessing bioactivity?

Methodological Answer:

  • Enzyme Inhibition Assays : Fluorogenic substrates test inhibition of target enzymes (e.g., kinases, proteases) with IC₅₀ determination via dose-response curves .
  • Cellular Permeability : Caco-2 cell monolayers assess passive diffusion and efflux ratios (P-gp liability) .
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantifies free fraction, informing pharmacokinetic predictions .

Structure-Activity Relationship (SAR) Studies: How can structural modifications enhance pharmacological properties?

Methodological Answer:

  • Phenyl Ring Substitutions : Introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability but may reduce solubility. Parallel synthesis libraries explore substituents at the 2-fluoro and 4-(trifluoromethyl) positions .
  • Ethanol Chain Optimization : Etherification or esterification of the hydroxyl group modulates logP and bioavailability. Comparative pharmacokinetic studies in rodent models validate improvements .
  • Thiazole Ring Replacements : Pyrazole or oxazole analogs test scaffold flexibility while maintaining target affinity .

Data Contradictions: How to resolve discrepancies in spectroscopic or crystallographic data?

Methodological Answer:

  • Cross-Validation : Combine NMR (solution-state) with X-ray diffraction (solid-state) to confirm conformational differences .
  • Dynamic NMR Experiments : Variable-temperature ¹H NMR resolves overlapping signals caused by slow rotation of the trifluoromethyl group .
  • Computational Validation : Overlay experimental IR/Raman spectra with DFT-simulated vibrational modes to identify misassignments .

Solubility and Stability: What methodologies determine degradation pathways and solubility profiles?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. HPLC-MS identifies degradation products (e.g., oxidation of thiazole or hydrolysis of ethanol chain) .
  • Solubility Screening : Shake-flask method in buffers (pH 1–7.4) measures equilibrium solubility. Co-solvent systems (e.g., PEG-400) improve dissolution for in vivo studies .
  • Accelerated Stability Testing : ICH guidelines (25°C/60% RH) predict shelf-life, with LC-MS monitoring for impurity formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-{2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-ol

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